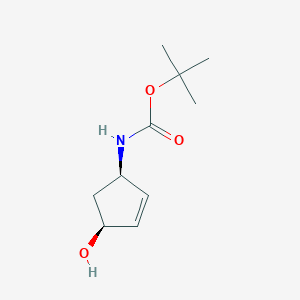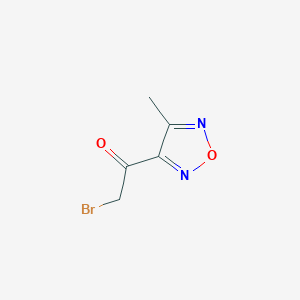![molecular formula C8H12N2O B069510 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile CAS No. 163849-09-0](/img/structure/B69510.png)
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile, also known as MPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
In biochemistry, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been used as a tool to study the mechanism of action of enzymes such as serine hydrolases. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is a potent inhibitor of these enzymes, and its use has helped to elucidate their catalytic mechanisms.
In materials science, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile has been used as a building block for the synthesis of novel polymers and materials with unique properties such as high thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is primarily based on its ability to inhibit enzymes such as serine hydrolases. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile binds to the active site of these enzymes, preventing them from carrying out their catalytic function. This inhibition can lead to a variety of downstream effects, depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile are largely dependent on the specific enzyme being targeted. Inhibition of serine hydrolases can lead to changes in lipid metabolism, inflammation, and cell proliferation, among other effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile in lab experiments is its potency as an enzyme inhibitor. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is highly effective at inhibiting serine hydrolases, making it a valuable tool for studying their function and regulation.
However, one limitation of using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is its potential for off-target effects. 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile may also inhibit other enzymes or proteins in addition to its intended target, leading to unintended effects.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile. One area of interest is the development of new drugs based on 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile's anti-inflammatory and anti-tumor properties. Another area of interest is the synthesis of novel materials and polymers using 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile as a building block.
Additionally, further research is needed to fully understand the mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile and its effects on different enzymes and physiological systems. This could lead to the identification of new targets for drug development and a better understanding of the role of serine hydrolases in health and disease.
Conclusion
In conclusion, 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile is a versatile chemical compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. Its ability to inhibit enzymes such as serine hydrolases makes it a valuable tool for studying their function and regulation. Further research is needed to fully understand the mechanism of action of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile and its potential applications in drug development and materials science.
Synthesemethoden
The synthesis of 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile involves the reaction of 1-methylpyrrolidine-2-one with ethyl cyanoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with acid to obtain 3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile in high yield and purity.
Eigenschaften
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10-6-2-3-7(10)8(11)4-5-9/h7H,2-4,6H2,1H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGMUVOXYSNYCA-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4R)-2-amino-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B69431.png)



![N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline](/img/structure/B69440.png)






